- Pd-Catalyzed C-H Arylation of Benzothiazoles with Diaryliodonium Salt: One-Pot Synthesis of 2-Arylbenzothiazoles, Asian Journal of Organic Chemistry, 2017, 6(2), 184-188

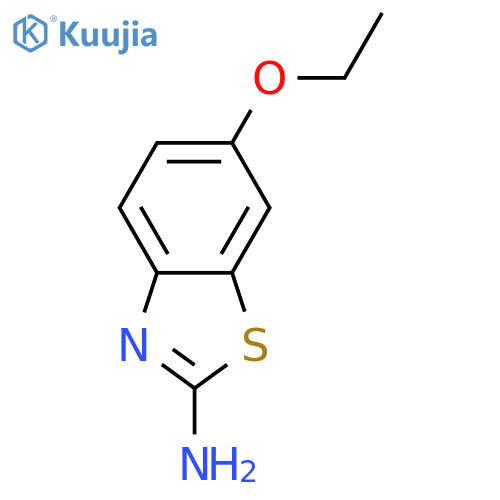

Cas no 94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine)

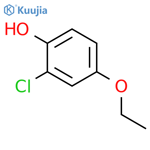

94-45-1 structure

Nombre del producto:6-ethoxy-1,3-benzothiazol-2-amine

Número CAS:94-45-1

MF:C9H10N2OS

Megavatios:194.253500461578

MDL:MFCD00005788

CID:34747

PubChem ID:7192

6-ethoxy-1,3-benzothiazol-2-amine Propiedades químicas y físicas

Nombre e identificación

-

- 2-Amino-6-ethoxybenzothiazole

- 6-ethoxybenzothiazol-2-ylamine

- 2-AMINO-6-ETHOXYBENZOTHIAZOLE HYDROCHLORIDE

- 6-ethoxy-1,3-benzothiazol-2-amine

- 6-Ethoxy-benzothiazol-2-ylamine

- 6-Ethoxy-2-benzothiazolamine

- 2-Benzothiazolamine, 6-ethoxy-

- 6-Ethoxy-2-aminobenzothiazole

- Benzothiazole, 2-amino-6-ethoxy-

- 6-ethoxybenzo[d]thiazol-2-amine

- KOYJWFGMEBETBU-UHFFFAOYSA-N

- D621HZ191D

- 6-ethoxybenzothiazole-2-ylamine

- Amino-6-ethoxybenzothiazole, 2-

- NSC28731

- 2-Benzothiazolamine, 6-ethoxy- (9CI)

- DSSTox_CID_4481

- 6-Ethoxy-2-benzothiazolamine (ACI)

- Benzothiazole, 1-amino-5-ethoxy- (3CI)

- Benzothiazole, 2-amino-6-ethoxy- (6CI, 7CI, 8CI)

- (6-Ethoxybenzothiazol-2-yl)amine

- 6-Ethoxy-1,3-benzothiazol-2-ylamine

- NSC 28731

- EINECS 202-333-9

- SCHEMBL233589

- NSC-28731

- DTXCID004481

- ALBB-032571

- NS00040405

- EN300-16913

- D82450

- AS-15453

- NCGC00091160-02

- AKOS000104167

- A0716

- DTXSID9024481

- 2-Amino-6-ethoxybenzothiazole, technical grade

- UNII-D621HZ191D

- 6-Ethoxy-1,3-benzothiazol-2-amine #

- UPCMLD0ENAT5678737:001

- DB-000683

- AE-641/00784023

- Z56821892

- 6-ETHOXYBENZO(D)THIAZOL-2-AMINE

- CAS-94-45-1

- NCGC00258195-01

- MFCD00005788

- PD145341

- 2-amino-6-ethoxy-benzothiazole

- CHEMBL565755

- F1911-0015

- NCGC00091160-01

- BENZOTHIAZOLE, 1-AMINO-5-ETHOXY-

- SY049327

- CS-0070177

- Tox21_200641

- NCGC00091160-03

- 94-45-1

- STK345978

- Q27890210

- Oprea1_138686

- BIDD:GT0221

- InChI=1/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11

-

- MDL: MFCD00005788

- Renchi: 1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)

- Clave inchi: KOYJWFGMEBETBU-UHFFFAOYSA-N

- Sonrisas: N1C2C(=CC(=CC=2)OCC)SC=1N

Atributos calculados

- Calidad precisa: 194.05100

- Masa isotópica única: 194.051

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 2

- Complejidad: 179

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 76.4

- Carga superficial: 0

- Xlogp3: 2.8

- Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

- Color / forma: Powder

- Denso: 1.2164 (rough estimate)

- Punto de fusión: 162.0 to 166.0 deg-C

- Punto de ebullición: 356.1 °C at 760 mmHg

- Punto de inflamación: 169.1 °C

- índice de refracción: 1.6800 (estimate)

- Coeficiente de distribución del agua: <0.1 g/100 mL at 23 ºC

- Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.

- PSA: 76.38000

- Logp: 2.85840

- Disolución: Not determined

- FEMA: 2420

6-ethoxy-1,3-benzothiazol-2-amine Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H341

- Declaración de advertencia: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 20/21/22-36/37/38

- Instrucciones de Seguridad: S26-S36

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Store at room temperature

- Términos de riesgo:R20/21/22; R36/37/38

6-ethoxy-1,3-benzothiazol-2-amine Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-ethoxy-1,3-benzothiazol-2-amine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24854-5.0g |

6-ethoxy-1,3-benzothiazol-2-amine |

94-45-1 | 95% | 5.0g |

$29.0 | 2023-02-14 | |

| Enamine | EN300-16913-0.25g |

6-ethoxy-1,3-benzothiazol-2-amine |

94-45-1 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Chemenu | CM158375-500g |

6-Ethoxy-1,3-benzothiazol-2-amine |

94-45-1 | 95% | 500g |

$443 | 2024-07-19 | |

| Ambeed | A748612-25g |

2-Amino-6-ethoxybenzothiazole |

94-45-1 | 97% | 25g |

$20.0 | 2025-02-21 | |

| Life Chemicals | F1911-0015-10g |

6-ethoxy-1,3-benzothiazol-2-amine |

94-45-1 | 95% | 10g |

$84.0 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0716-500g |

6-ethoxy-1,3-benzothiazol-2-amine |

94-45-1 | 97.0%(T) | 500g |

¥3990.0 | 2022-06-10 | |

| Alichem | A059002962-1000g |

2-Amino-6-ethoxybenzothiazole |

94-45-1 | 95% | 1000g |

$512.82 | 2023-08-31 | |

| abcr | AB131361-500 g |

2-Amino-6-ethoxybenzothiazole, 97%; . |

94-45-1 | 97% | 500 g |

€510.60 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A22450-5mg |

6-Ethoxy-1,3-benzothiazol-2-amine |

94-45-1 | ,HPLC≥99% | 5mg |

¥288.0 | 2023-09-09 | |

| eNovation Chemicals LLC | D961267-100g |

2-Benzothiazolamine, 6-ethoxy- |

94-45-1 | 97% | 100g |

$85 | 2024-06-06 |

6-ethoxy-1,3-benzothiazol-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: Acetic acid ; 10 - 20 min, cooled

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; > 0 °C; 15 min, 0 °C; 2 min, 0 °C; 10 min, rt; overnight, rt

Referencia

- Synthesis, characterization and antimicrobial activity of 5,6-dimethyl thieno[2,3-d]pyrimidine derivatives, Elixir International Journal, 2018, 49838, 49838-49842

Métodos de producción 3

Condiciones de reacción

1.1 Solvents: Acetic acid ; 10 - 20 min, cooled

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt

Referencia

- Combination of bioactive moieties with different heteroatom(s): Application of the Suzuki cross-coupling reaction, Heteroatom Chemistry, 2012, 23(4), 399-410

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux

Referencia

- Synthesis and in-vitro biological evaluation of Schiff base and azetidinone of 6-ethoxy 2-aminobenzothiazole derivatives, World Journal of Pharmacy and Pharmaceutical Sciences, 2018, 7(2), 797-805

Métodos de producción 5

Condiciones de reacción

1.1 Solvents: Acetic acid ; 10 - 20 min, 0 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt

Referencia

- Synthesis of benzimidazolyl-1,3,4-oxadiazol-2ylthio-N-phenyl (benzothiazolyl) acetamides as antibacterial, antifungal and antituberculosis agents, European Journal of Medicinal Chemistry, 2012, 53, 41-51

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; 20 min, cooled; < 10 °C; 2 - 4 h, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt

Referencia

- New quinolinyl-1,3,4-oxadiazoles: synthesis, in vitro antibacterial, antifungal and antituberculosis studies, Medicinal Chemistry, 2013, 9(4), 596-607

Métodos de producción 7

Condiciones de reacción

1.1 Solvents: Acetic acid ; 10 - 20 min, cooled

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated

Referencia

- Synthesis of coumarin-based 1,3,4-oxadiazol-2-ylthio-N-phenyl/benzothiazolyl acetamides as antimicrobial and antituberculosis agents, Medicinal Chemistry Research, 2013, 22(1), 195-210

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Acetic acid , Bromine ; 0 °C → rt; 3 - 24 h, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt

Referencia

- Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole Series, Journal of Medicinal Chemistry, 2019, 62(22), 10362-10375

Métodos de producción 9

Métodos de producción 10

Condiciones de reacción

1.1 Solvents: Acetic acid ; 0 - 5 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C

1.3 Reagents: Sodium carbonate ; neutralized

1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C

1.3 Reagents: Sodium carbonate ; neutralized

Referencia

- Synthesis and antibacterial activity of 1-(2-diazo-6-ethoxybenzothiazolyl) substituted benzene derivatives, International Journal of Current Chemistry, 2010, 1(3), 175-179

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux; cooled

1.2 Reagents: Ammonia ; basified

1.2 Reagents: Ammonia ; basified

Referencia

- Microwave promoted synthesis of pharmacologically active pyrazolidinonyl derivatives of benzothiazoles, Pharma Chemica, 2017, 9(22), 47-49

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid , Water ; 2 h, reflux

Referencia

- Synthesis and docking studies of pyrazole-benzamide-benzothiazole conjugates as xanthine oxidase inhibitor candidates, Journal of Molecular Structure, 2023, 1290,

Métodos de producción 13

Condiciones de reacción

1.1 Solvents: Ethanol ; reflux

Referencia

- Exploration of novel ureidobenzothiazole library against neuroinflammation, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808

Métodos de producción 14

Métodos de producción 15

Métodos de producción 16

Condiciones de reacción

1.1 Solvents: Ethanol , Acetic acid

Referencia

- A further new method for the thiocyanation of organic compounds, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1934, 67, 944-8

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Formic acid , Acetic acid , Bromine ; -3 - 0 °C; overnight, 0 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11, 0 °C

Referencia

- 2-Aminobenzothiazole derivatives: Search for new antifungal agents, European Journal of Medicinal Chemistry, 2013, 64, 357-364

6-ethoxy-1,3-benzothiazol-2-amine Raw materials

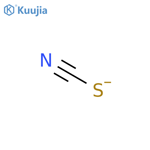

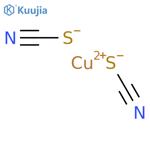

- bis(cyanosulfanyl)plumbane

- Potassium thiocyanate

- Thiocyanate

- 2-Chloro-4-ethoxyphenol

- Ammonium thiocyanate

- CUPRIC THIOCYANATE

6-ethoxy-1,3-benzothiazol-2-amine Preparation Products

6-ethoxy-1,3-benzothiazol-2-amine Literatura relevante

-

Jeffrey R. Bacon,Andrew T. Ellis,Adam W. McMahon,Philip J. Potts,John G. Williams J. Anal. At. Spectrom. 1994 9 267R

-

2. Thermodynamics of mixtures of 1-hydropentadecafluoro-n-heptane + 1:4-dioxanI. D. Watson,R. J. Knight,I. R. McKinnon,A. G. Williamson Trans. Faraday Soc. 1968 64 1763

-

Argha Saha,Asim Jana,Lokman H. Choudhury New J. Chem. 2018 42 17909

-

Gabriel Navarrete-Vázquez,Alfredo Alaniz-Palacios,Margarita Tlahuextl,Margarita Bernal-Uruchurtu,Hugo Tlahuext CrystEngComm 2012 14 1256

-

5. Index pages

94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine) Productos relacionados

- 54346-87-1(5-Methoxybenzo[d]thiazol-2-amine)

- 15850-79-0(4-ethoxy-1,3-benzothiazol-2-amine)

- 1747-60-0(6-methoxy-1,3-benzothiazol-2-amine)

- 303728-96-3(2-amino-7,7-dimethyl-5-oxo-4-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile)

- 1805310-65-9(3-(Difluoromethyl)-6-methoxypyridine-2-carboxaldehyde)

- 2648937-19-1((2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}pentanoic acid)

- 864917-26-0(N-(2-ethoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

- 1806793-59-8(4-Amino-2-chloro-6-(difluoromethyl)-3-hydroxypyridine)

- 1375473-98-5(1-methyl-2-phenyl-1H,6H,7H-pyrrolo2,3-cpyridin-7-one)

- 2309448-73-3(2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:94-45-1)6-ethoxy-1,3-benzothiazol-2-amine

Pureza:99%

Cantidad:500g

Precio ($):368